molecular formula C17H13FN2O2 B12211567 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1020703-69-8

3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12211567
CAS No.: 1020703-69-8
M. Wt: 296.29 g/mol
InChI Key: OTOIIJRHXCTZNA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₃FN₂O₂, MW: 296.296) is a fluorinated pyrazole derivative characterized by a phenyl group at position 1 and a 3-fluoro-4-methoxyphenyl substituent at position 3 of the pyrazole ring. The aldehyde group at position 4 enables its use as a versatile intermediate in synthesizing heterocyclic compounds, Schiff bases, and bioactive molecules . Key physical properties include a density of 1.2 g/cm³, boiling point of 478.5°C, and flash point of 243.2°C .

Properties

CAS No.

1020703-69-8

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13FN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

OTOIIJRHXCTZNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluoro and methoxy groups: This step involves the substitution reaction where a phenyl ring is functionalized with fluoro and methoxy groups using suitable reagents like fluorobenzene and methoxybenzene.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.

Chemical Reactions Analysis

Reductive Amination

The aldehyde group undergoes reductive amination with primary amines to form secondary amines. This reaction is pivotal for generating derivatives with enhanced biological activity.

Example Reaction with 3-Chloro-4-fluoroaniline
Reactants :

  • 3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • 3-Chloro-4-fluoroaniline
    Conditions : NaBH₄/I₂ in THF, room temperature, 6 hours .

Key Observations :

  • ¹H NMR : Disappearance of the aldehydic proton signal at δ 9.95 ppm and emergence of a –CH₂NH– doublet at δ 4.17 ppm (J = 4.8 Hz) .

  • ¹³C NMR : Aldehydic carbon (δ ~190 ppm) replaced by a –CH₂NH– carbon at δ 39.92 ppm .

  • Yield : 82–89%.

Applications :

  • Synthesis of pharmacologically active amines targeting neurological and anti-inflammatory pathways.

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions with amines and alcohols, forming imines and hemiacetals, respectively.

Imine Formation

Reactants :

  • Primary amines (e.g., hydrazines, hydroxylamine)
    Conditions : Ethanol, reflux, 4–8 hours .

Key Observations :

  • Formation of hydrazones and oximes confirmed via IR (C=N stretch at ~1600 cm⁻¹) .

  • Example Product : Pyrazole-4-carbaldehyde phenylhydrazone (melting point: 145–147°C) .

Hemiacetal Formation

Reactants :

  • Alcohols (e.g., methanol, ethanol)
    Conditions : Acid catalysis (e.g., HCl), room temperature.

Applications :

  • Intermediate in synthesizing heterocyclic frameworks for materials science.

Oxidation to Carboxylic Acids

The aldehyde is oxidized to a carboxylic acid under strong oxidizing conditions.

Conditions : KMnO₄ in pyridine/water, 60°C, 3 hours .

Key Observations :

  • IR : C=O stretch at ~1700 cm⁻¹ (carboxylic acid) .

  • Yield : 75–85% .

Example Product :
3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid .

Applications :

  • Precursor for ester and amide derivatives in drug discovery .

Condensation with Active Methylene Compounds

The aldehyde undergoes Knoevenagel-like condensations with active methylene compounds (e.g., malonic acid, Meldrum’s acid).

Example Reaction with Malonic Acid
Conditions : Pyridine, microwave irradiation, 15 minutes .

Product :
3-(1,3-Diaryl-1H-pyrazol-4-yl)propenoic acid
Yield : 90–95% .

Key Data :

ReactantProductConditionsYield
Malonic acidPropenoic acid derivativeMW, pyridine92%
Meldrum’s acidPropanoic acid derivativeEthanol, reflux88%

Applications :

  • Synthesis of fluorescent boron complexes for optoelectronic materials .

Cyclocondensation Reactions

The aldehyde participates in cyclocondensation with β-ketoesters or aminocrotonates to form fused heterocycles.

Example Reaction with Ethyl 3-Aminocrotonate
Conditions : 3,4,5-Trifluorobenzeneboronic acid catalyst, THF, 12 hours .

Product :
4-(3-Methoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine derivative
Yield : 92% .

Key Features :

  • Enhanced electronic properties due to fused pyrazole-pyridine systems .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes.

Example Reaction with 2,5-Dimethylfuran
Conditions : NaOH/EtOH, room temperature, 2 hours .

Product :
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one
Yield : 85% .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldReferences
Reductive AminationNaBH₄/I₂, THFSecondary amine82–89%
OxidationKMnO₄, pyridine/H₂OCarboxylic acid75–85%
CondensationMW, pyridinePropenoic acid90–95%
CyclocondensationBoronic acid catalyst, THFFused pyridine-pyrazole92%

Mechanistic Insights

  • Reductive Amination : The aldehyde forms an imine intermediate with the amine, which is subsequently reduced by NaBH₄/I₂ .

  • Oxidation : KMnO₄ mediates a two-electron oxidation, converting –CHO to –COOH via a hydrate intermediate .

  • Condensation : Base-catalyzed deprotonation of the active methylene compound facilitates nucleophilic attack on the aldehyde .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with transformations enabling tailored modifications for target-specific applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, a study highlighted its effectiveness against various cancer cell lines, showcasing its ability to induce apoptosis (programmed cell death) in malignant cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or other autoimmune conditions.

Material Science

Polymer Synthesis
The compound's unique functional groups make it suitable for use in polymer chemistry. It can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this pyrazole derivative into polymer matrices can improve their resistance to thermal degradation and increase their mechanical strength.

Biological Research

Biological Assays
In biological assays, 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been employed as a probe to study various biological processes. Its fluorescent properties allow for tracking cellular activities and interactions in real-time, making it a valuable tool in cellular biology.

Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Its ability to interact with specific enzymes suggests potential applications in drug design, particularly for developing inhibitors that can target enzymes involved in disease processes.

Case Studies

Study Focus Area Findings
Anticancer PropertiesCancer ResearchInduced apoptosis in multiple cancer cell lines; effective against resistant strains.
Anti-inflammatory EffectsPharmacologyReduced levels of pro-inflammatory cytokines; potential use in treating chronic inflammatory diseases.
Polymer ApplicationsMaterial ScienceEnhanced mechanical properties and thermal stability in synthesized polymers when incorporated into matrices.
Biological AssaysCellular BiologyUtilized as a fluorescent probe for tracking cellular processes; effective in live-cell imaging studies.
Enzyme InhibitionBiochemistryDemonstrated inhibition of key metabolic enzymes; implications for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in oxidative stress and microbial growth.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 36640-42-3)

  • Structure : Lacks the fluorine atom at position 3; substituents are 4-methoxyphenyl and phenyl.
  • Physical Properties : Molecular weight 278.31 (C₁₇H₁₄N₂O₂), synthesized via Vilsmeier-Haack reaction using DMF/POCl₃ .
  • Key Differences: The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. Methoxy group at position 4 (vs.

3-(3,5-Difluorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS 618383-44-1)

  • Structure : Features two fluorine atoms at positions 3 and 5 of the phenyl ring.
  • Key Differences :
    • Increased lipophilicity and steric hindrance due to difluoro substitution.
    • Enhanced resistance to oxidative metabolism, making it more suitable for prolonged biological activity studies .

3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : Substitutes fluorine with chlorine at position 4.
  • Key Differences :
    • Chlorine’s higher atomic weight and electronegativity increase molecular polarizability and binding affinity to hydrophobic enzyme pockets.
    • Greater steric bulk compared to fluorine may hinder interactions in certain biological targets .

3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : Fluorine at position 4 of the phenyl ring (vs. 3-fluoro-4-methoxy in the target compound).
  • Key Differences :
    • Simpler substitution pattern reduces synthetic complexity.
    • Lower logP value compared to the target compound, implying reduced membrane permeability .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 881402-35-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in drug development.

The molecular formula of this compound is C17H13FN2O2C_{17}H_{13}FN_{2}O_{2}, with a molecular weight of approximately 296.30 g/mol. The structure features a pyrazole ring substituted with a fluoro and methoxy group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and pyrazole derivatives under controlled conditions. The detailed synthetic pathway often includes steps such as reductive amination and various coupling reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity Data

Cell LineCompound Concentration (µM)Inhibition (%)
MDA-MB-2311065
HepG21070
Lung Cancer2050

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit nitric oxide production and other inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies have demonstrated that derivatives of pyrazole can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, some derivatives have shown effectiveness against common strains such as E. coli and Staphylococcus aureus .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound, against a panel of cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 3-fluoro-4-methoxyphenol) in the presence of a base catalyst like K₂CO₃ . Optimization includes solvent selection (e.g., DMF or THF), temperature control (80–100°C), and reaction time (12–24 hours) to enhance yield . Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. What spectroscopic and analytical techniques are employed for structural characterization?

Key techniques include:

  • FT-IR : Confirmation of aldehyde (C=O stretch ~1680 cm⁻¹) and aryl C-F bonds (~1250 cm⁻¹) .
  • NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 3.8 ppm for methoxy group) and ¹³C NMR (δ 190–195 ppm for aldehyde carbon) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray Crystallography : Single-crystal diffraction (MoKα radiation, SHELXL refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural refinement?

Discrepancies in crystallographic parameters (e.g., bond lengths or angles) are addressed using software like SHELXL . Strategies include:

  • Re-examining hydrogen atom placement via constrained or restrained refinement.
  • Validating thermal displacement parameters (ADPs) against isotropic/anisotropic models.
  • Cross-referencing with analogous structures (e.g., 3-(4-bromophenyl)-1-phenyl derivatives) to identify systematic errors . Example: A triclinic crystal system (space group P1) for the title compound showed an R factor of 0.052 after iterative refinement .

Q. How do substituent effects (fluoro, methoxy) influence bioactivity in pyrazole-carbaldehyde derivatives?

The 3-fluoro-4-methoxyphenyl group enhances electron-withdrawing properties, affecting reactivity in Schiff base formation (e.g., with o-aminophenol) and antimicrobial activity . Comparative studies show:

  • Antibacterial Activity : Substituted derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli due to increased membrane permeability .
  • Antioxidant Activity : Methoxy groups improve radical scavenging (IC₅₀ ~25 µM in DPPH assays) by stabilizing resonance structures .

Q. What methodologies are recommended for resolving conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-Response Analysis : Validate activity trends across multiple concentrations (e.g., 1–100 µM) .
  • Molecular Docking : Use software like AutoDock to assess binding affinity with target proteins (e.g., HIV protease or bacterial enzymes) .
  • Statistical Validation : Apply ANOVA or t-tests to compare bioactivity across substituent variants (e.g., fluoro vs. bromo analogs) .

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